N-cyclopentyl-2-methylpyrrolidine-2-carboxamide hydrochloride

Catalog No.
S895638
CAS No.
1361112-98-2
M.F
C11H21ClN2O
M. Wt
232.75 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclopentyl-2-methylpyrrolidine-2-carboxamide hy...

CAS Number

1361112-98-2

Product Name

N-cyclopentyl-2-methylpyrrolidine-2-carboxamide hydrochloride

IUPAC Name

N-cyclopentyl-2-methylpyrrolidine-2-carboxamide;hydrochloride

Molecular Formula

C11H21ClN2O

Molecular Weight

232.75 g/mol

InChI

InChI=1S/C11H20N2O.ClH/c1-11(7-4-8-12-11)10(14)13-9-5-2-3-6-9;/h9,12H,2-8H2,1H3,(H,13,14);1H

InChI Key

KYVXSTXQHBLEJK-UHFFFAOYSA-N

SMILES

CC1(CCCN1)C(=O)NC2CCCC2.Cl

Canonical SMILES

CC1(CCCN1)C(=O)NC2CCCC2.Cl

Molecular Structure Analysis

The structure of N-cyclopentyl-2-methylpyrrolidine-2-carboxamide hydrochloride features a central carboxamide group (C=O-NH-C=O). This group is linked to a cyclopentyl ring (five-membered carbon ring) and a pyrrolidine ring (four-membered carbon ring with a nitrogen atom) with a methyl group (CH3) attached to one of the pyrrolidine carbons. The molecule also contains a hydrochloride (HCl) salt component.


Chemical Reactions Analysis

Due to the lack of specific research on this compound, it is not possible to discuss its synthesis, decomposition, or other reactions with detailed chemical equations. However, general synthesis pathways for carboxamide derivatives include amidation reactions between carboxylic acids and amines [].

Sequence

X

Dates

Modify: 2023-08-16

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